molecular formula C11H18N4O B13530163 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide

Cat. No.: B13530163
M. Wt: 222.29 g/mol
InChI Key: SGIOASLBRUTWDD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and an imidazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the ethylamino group: This step might involve nucleophilic substitution reactions.

    Attachment of the imidazole ring: This can be done through condensation reactions with imidazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanamide
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanamide
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-triazol-1-yl)propanamide

Uniqueness

The uniqueness of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-cyclopropyl-2-(ethylamino)-3-imidazol-1-ylpropanamide

InChI

InChI=1S/C11H18N4O/c1-2-14-11(10(12)16,9-3-4-9)7-15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16)

InChI Key

SGIOASLBRUTWDD-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1)(C2CC2)C(=O)N

Origin of Product

United States

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